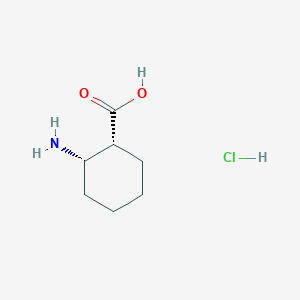

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Conformationally Constrained Scaffold: A Technical Guide to the Discovery and First Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

Abstract

cis-2-Aminocyclohexanecarboxylic acid, a non-proteinogenic β-amino acid, represents a cornerstone in the development of peptidomimetics, foldamers, and pharmacologically active agents. Its constrained cyclohexane backbone offers a unique structural scaffold that has been pivotal in designing molecules with enhanced stability and specific conformational preferences. This in-depth technical guide provides a comprehensive exploration of the historical discovery and the foundational first synthesis of this crucial molecule. We will delve into the chemical logic behind the early, non-stereoselective approaches, the pivotal methods for isomer separation that led to the isolation of the cis isomer, and contrast these with modern, stereoselective strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and synthesis of this important chemical entity.

Introduction: The Significance of a Constrained Amino Acid

The spatial arrangement of atoms in a molecule is fundamental to its biological activity. In the realm of peptide science and drug discovery, the conformational flexibility of linear peptides often leads to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformational constraints is a powerful strategy to overcome these limitations. cis-2-Aminocyclohexanecarboxylic acid serves as an exemplary building block in this regard. The cyclohexane ring locks the relative positions of the amino and carboxylic acid groups, pre-organizing the molecule into a specific three-dimensional shape. This inherent rigidity has been exploited to create peptides with stable secondary structures, such as helices and turns, and to develop potent ligands for various biological targets.

The Foundational Synthesis: Catalytic Hydrogenation of Anthranilic Acid

The first synthesis of 2-aminocyclohexanecarboxylic acid, while not initially stereoselective, was a landmark achievement that opened the door to its subsequent study and application. The most probable and historically significant route was the catalytic hydrogenation of its aromatic precursor, anthranilic acid (2-aminobenzoic acid). This method, a staple of early 20th-century organic chemistry, provided access to the saturated cyclohexane ring system.

The hydrogenation of aromatic rings requires more forcing conditions than the reduction of simple alkenes.[1] Early researchers would have employed high-pressure hydrogenation apparatus with a suitable catalyst, with Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, being a common choice for its efficacy and robustness.[2][3] The reaction is typically conducted in a solvent that is inert to the reaction conditions and can dissolve the starting material, with glacial acetic acid being a frequent choice for such reductions.[2]

The underlying principle of this synthesis is the addition of hydrogen atoms across the double bonds of the benzene ring of anthranilic acid, leading to the formation of the cyclohexane ring. This process, however, is not inherently stereoselective regarding the newly formed chiral centers at C1 and C2. The hydrogenation occurs on the surface of the catalyst, and the approach of the substrate to the surface can occur from different faces, leading to a mixture of the cis and trans diastereomers of 2-aminocyclohexanecarboxylic acid.

Caption: Foundational synthesis of 2-aminocyclohexanecarboxylic acid.

Reconstructed Historical Protocol: Catalytic Hydrogenation

The following protocol is a reconstruction of the likely experimental procedure used in the early 20th century, based on the established principles of catalytic hydrogenation of aromatic compounds.

Objective: To synthesize a mixture of cis- and trans-2-aminocyclohexanecarboxylic acid from anthranilic acid.

Materials:

-

Anthranilic acid

-

Platinum(IV) oxide (Adams' catalyst)

-

Glacial acetic acid

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a high-pressure reaction vessel, a solution of anthranilic acid in glacial acetic acid is prepared.

-

Catalyst Addition: Platinum(IV) oxide (Adams' catalyst) is carefully added to the solution. The amount of catalyst would typically be a small percentage by weight of the substrate.

-

Hydrogenation: The reaction vessel is sealed, flushed with nitrogen to remove air, and then pressurized with hydrogen gas to several hundred atmospheres. The mixture is agitated at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Catalyst Removal: After depressurization, the reaction mixture is filtered through a pad of celite to remove the platinum catalyst.

-

Solvent Evaporation: The acetic acid solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation of the Product Mixture: The resulting solid residue contains a mixture of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid.

The "Discovery" of the cis Isomer: Separation by Fractional Crystallization

The synthesis of the isomeric mixture was only the first step. The true "discovery" of cis-2-aminocyclohexanecarboxylic acid lay in its separation from the trans isomer and the characterization of its distinct physical properties. The classical method for separating diastereomers is fractional crystallization, a technique that exploits the differences in solubility of the isomers in a particular solvent.[4][5]

The cis and trans isomers of 2-aminocyclohexanecarboxylic acid, being diastereomers, have different physical properties, including solubility. By carefully selecting a solvent in which one isomer is significantly less soluble than the other, it is possible to selectively crystallize one isomer from the solution, leaving the other enriched in the mother liquor. This process can be repeated to achieve higher purity.

Caption: Workflow for the separation of cis and trans isomers.

Reconstructed Historical Protocol: Fractional Crystallization

Objective: To separate the cis and trans isomers of 2-aminocyclohexanecarboxylic acid.

Materials:

-

Mixture of cis- and trans-2-aminocyclohexanecarboxylic acid

-

Various solvents for solubility testing (e.g., water, ethanol, acetone, and mixtures thereof)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Solvent Screening: Small-scale solubility tests are performed to identify a solvent or solvent system in which the two isomers exhibit a significant difference in solubility.

-

Dissolution: The isomeric mixture is dissolved in a minimum amount of the chosen hot solvent to form a saturated solution.

-

Crystallization: The solution is allowed to cool slowly and undisturbed. The less soluble isomer will preferentially crystallize out of the solution.

-

Isolation: The crystals are collected by filtration and washed with a small amount of the cold solvent.

-

Analysis: The melting point of the crystals is determined. A sharp melting point indicates a pure compound. The process is repeated until the melting point is constant.

-

Recovery of the Second Isomer: The mother liquor, now enriched in the more soluble isomer, is concentrated by evaporating some of the solvent and cooled again to induce crystallization of the second isomer.

| Property | cis-2-Aminocyclohexanecarboxylic Acid | trans-2-Aminocyclohexanecarboxylic Acid |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol |

| Melting Point | Varies depending on enantiomeric form | Varies depending on enantiomeric form |

| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents |

Modern Perspective: Stereoselective Synthesis

While the historical synthesis and separation were effective for their time, modern organic chemistry offers more elegant and efficient stereoselective routes to cis-2-aminocyclohexanecarboxylic acid. A prominent example is the Diels-Alder reaction, a powerful [4+2] cycloaddition that allows for the predictable formation of six-membered rings with defined stereochemistry.

In a typical modern synthesis, a diene (e.g., 1,3-butadiene) reacts with a dienophile (an acrylic acid derivative) to form a cyclohexene ring. The cis stereochemistry is often favored due to the endo transition state of the reaction. Subsequent functional group manipulations can then lead to the desired cis-2-aminocyclohexanecarboxylic acid.

Caption: Modern stereoselective synthesis via the Diels-Alder reaction.

This approach offers significant advantages over the historical method, including higher stereoselectivity, milder reaction conditions, and often better overall yields, eliminating the need for tedious separation of diastereomers.

Conclusion

The journey from the initial, non-stereoselective synthesis of 2-aminocyclohexanecarboxylic acid to the modern, elegant stereocontrolled routes highlights the remarkable progress in the field of organic chemistry. The foundational work involving the catalytic hydrogenation of anthranilic acid and the subsequent meticulous separation of the cis and trans isomers by fractional crystallization laid the essential groundwork for the development of this crucial molecular scaffold. Understanding this history provides valuable context for contemporary researchers who now have a diverse toolbox of synthetic methods at their disposal to access cis-2-aminocyclohexanecarboxylic acid and its derivatives for the advancement of medicinal chemistry and materials science.

References

-

An essay on the history of catalytic hydrogenation of organic compounds. From P. Sabatier and V.N. Ipatieff to the present days. (2020). ResearchGate. [Link]

-

Alkali metals as hydrogenation catalysts for aromatic molecules. (1965). CDC Stacks. [Link]

-

Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU ScholarWorks. [Link]

-

Fractional Crystallization. SULZER. [Link]

- US3880925A - Separation and purification of cis and trans isomers.

-

Acetic acid hydrogenation over supported platinum catalysts. (2025). ResearchGate. [Link]

-

Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. (2004). The Royal Society of Chemistry. [Link]

-

Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction? (2015). ResearchGate. [Link]

-

16.9: Reduction of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Fractional crystallization (chemistry). (2019). Wikipedia. [Link]

-

Catalytic hydrogenation of aromatic compounds. (2020). YouTube. [Link]

- US20080139383A1 - Hydrogenation of aromatic compounds.

-

5.2: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]

-

Fractional crystallization. (2019). Chemistry LibreTexts. [Link]

-

2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]

-

Adams' catalyst. (2024). Wikipedia. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. [Link]

-

Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (2019). ResearchGate. [Link]

-

Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. (2004). PubMed. [Link]

Sources

An In-depth Technical Guide to (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Development

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks—enantiomerically pure compounds used as starting materials for complex syntheses—are the linchpins in the creation of stereochemically defined drug candidates. (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is one such critical intermediate. As a constrained cyclic β-amino acid, its rigid cyclohexane backbone offers a unique conformational scaffold that chemists can exploit to design molecules with specific spatial orientations. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a representative synthetic application, and the underlying scientific principles that make it a valuable tool in the pursuit of novel therapeutics.

Compound Identification and Nomenclature

Accurate identification is the foundation of reproducible science. The compound is a specific stereoisomer of 2-aminocyclohexanecarboxylic acid, presented as its hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride | PubChem |

| CAS Number | 189101-43-7 (Parent Compound) | BLD Pharm[1] |

| Molecular Formula | C₇H₁₄ClNO₂ (as HCl salt) | N/A |

| Molecular Weight | 179.64 g/mol (as HCl salt) | N/A |

| Synonyms | (1R,2S)-2-Aminocyclohexanecarboxylic acid HCl | N/A |

Note: The CAS number often refers to the parent free acid. It is crucial to confirm the specific form with the supplier.

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is essential for laboratory use. This data is aggregated from typical supplier safety data sheets (SDS) and chemical databases.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | Generic SDS |

| Solubility | Soluble in water. | Fisher Scientific[2] |

| Storage | Store in a cool, dry place, typically at 4°C, under an inert atmosphere. | United States Biological[3] |

| Purity | Typically ≥98% for research and development grades. | ChemicalBook[4] |

| Molecular Weight (Parent) | 143.18 g/mol | PubChem[5][6][7] |

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride and its related isomers are classified as irritants.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Expert Insight: The hydrochloride form is preferred in laboratory settings not only for its enhanced water solubility but also because the protonated amine is less susceptible to aerial oxidation compared to the free base, ensuring higher purity over time.

Role in Asymmetric Synthesis and Drug Development

The true value of (1R,2S)-2-Aminocyclohexanecarboxylic acid lies in its stereochemically defined structure. The cis relationship between the amine and carboxylic acid groups, fixed by the cyclohexane ring, provides a rigid scaffold. This is highly desirable in drug design for several reasons:

-

Conformational Rigidity : The locked structure reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

-

Vectorial Presentation of Substituents : The fixed positions of the amine and carboxyl groups allow them to be used as anchor points for building out larger molecules, presenting other functional groups in precise, predictable directions.

-

Peptidomimicry : As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with altered secondary structures and improved resistance to enzymatic degradation.

This compound serves as a key building block in the synthesis of more complex molecules, including inhibitors and other pharmacologically active agents.[10] Its application is a testament to the power of fragment-based drug design, where well-defined chiral pieces are assembled to construct a final active pharmaceutical ingredient (API).

Experimental Protocol: Fmoc Protection of (1R,2S)-2-Aminocyclohexanecarboxylic Acid

To be utilized in peptide synthesis or other amine-specific coupling reactions, the amino group must be temporarily protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is a standard choice due to its stability and ease of removal under mild basic conditions. This protocol describes a self-validating system for this common transformation.

Workflow Diagram

Caption: Workflow for Fmoc protection of the amino acid.

Step-by-Step Methodology

-

Dissolution (Self-Validation Check 1: Solubility) :

-

In a round-bottom flask, dissolve (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Causality: The mixed solvent system is necessary because the starting material (a salt) is water-soluble, while the Fmoc-protecting reagent and the final product are organic-soluble. This ensures all components remain in a single phase during the reaction.

-

-

Basification :

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. Stir until all solids dissolve and effervescence ceases. The solution should be basic (pH > 8).

-

Causality: The reaction requires the amine to be in its free base form (R-NH₂) to act as a nucleophile. The added base neutralizes the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Fmoc-Cl Addition (Self-Validation Check 2: Reaction Monitoring) :

-

Cool the flask in an ice bath. Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Causality: Fmoc-Cl is a reactive acyl chloride. Slow, cooled addition prevents potential side reactions. Using a slight excess ensures complete conversion of the starting amino acid.

-

-

Reaction Execution :

-

Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

-

Workup and Extraction :

-

Transfer the reaction mixture to a separatory funnel and dilute with water.

-

Acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate (the product) should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Causality: Acidification protonates the carboxylic acid, making the product less water-soluble and easily extractable into an organic solvent like ethyl acetate.

-

-

Purification (Self-Validation Check 3: Purity Assessment) :

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain the pure (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid.[11]

-

-

Characterization :

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass and spectral shifts corresponding to the addition of the Fmoc group validate the success of the synthesis.

-

Conclusion

(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for precision engineering in drug discovery. Its defined stereochemistry and rigid conformation provide a reliable platform for constructing complex molecular architectures with predictable three-dimensional shapes. By understanding its fundamental properties and mastering its application in synthetic workflows, researchers can leverage this valuable building block to design and create the next generation of targeted, effective therapeutics.

References

-

PubChem. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available at: [Link]

Sources

- 1. 189101-43-7|(1R,2S)-2-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. usbio.net [usbio.net]

- 4. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 202921-88-8 [amp.chemicalbook.com]

- 5. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (1R,2S)-FMOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 312965-06-3 [chemicalbook.com]

The Keystone of Stability: A Technical Guide to Constrained β-Amino Acids in Peptidomimetics

Executive Summary

The therapeutic potential of peptides is immense, offering high specificity and potent biological activity. However, their clinical translation is frequently thwarted by two intrinsic weaknesses: profound susceptibility to proteolytic degradation and high conformational flexibility, which leads to reduced receptor affinity and poor bioavailability. This guide delves into a powerful peptidomimetic strategy that directly confronts these challenges: the incorporation of conformationally constrained β-amino acids. By extending the peptide backbone and introducing rigid structural elements, these non-canonical building blocks enforce predictable and stable secondary structures, enhance proteolytic resistance, and ultimately pave the way for a new generation of robust and effective peptide-based therapeutics. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing the foundational principles, practical synthetic and analytical protocols, and field-proven insights required to leverage this transformative technology.

The α-Peptide Conundrum: A Case for Backbone Innovation

Native peptides, composed of α-amino acids, are the products of eons of evolution, perfectly suited for their transient roles as signaling molecules in biological systems. This transient nature, however, is a significant liability in therapeutic design.

-

Proteolytic Instability : The α-peptide bond is a natural substrate for a vast array of proteases in the body, leading to rapid cleavage and short in-vivo half-lives. A promising therapeutic can be rendered inactive minutes after administration.

-

Conformational Chaos : Short linear peptides exist as a dynamic ensemble of conformations in solution. Only a fraction of these conformers may be the "bioactive" shape recognized by the target receptor. This conformational freedom results in a significant entropic penalty upon binding, lowering the effective affinity of the ligand.

Peptidomimetics aims to resolve these issues by modifying the peptide structure to retain biological activity while improving drug-like properties. One of the most successful strategies is the use of β-amino acids, which introduce an additional carbon into the backbone between the α-carbon and the carboxyl group.[1] This simple homologation has profound consequences:

-

Inherent Protease Resistance : The altered backbone geometry is no longer recognized by most common proteases, drastically increasing the peptide's stability and half-life.[2][3]

-

Novel Folding Propensities : β-peptides, or "foldamers," can adopt unique and highly stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and sheets, even in short sequences.[3]

While simple acyclic β-amino acids provide stability, the true power for rational drug design comes from conformational constraint . By locking the dihedral angles of the β-amino acid backbone, we can pre-organize the peptidomimetic into a desired, bioactive conformation, thereby minimizing the entropic cost of binding and maximizing potency.

Architectures of Constraint: Engineering Secondary Structure

The type of constraint applied to the β-amino acid building block directly dictates the resulting secondary structure of the peptide. This provides a powerful toolbox for mimicking the α-helices, β-turns, and β-sheets critical for biological recognition.

-

Acyclic Constraints (β³-Amino Acids) : Substitution at the Cβ position (a β³-amino acid) can favor specific rotamers, but the effect is often subtle. However, when arranged in sequence, oligomers of β³-amino acids show a strong propensity to form a 14-helix , which is a stable structure defined by 14-membered hydrogen-bonded rings.[4] This structure effectively mimics one face of a traditional α-helix.

-

Cyclic Constraints : Incorporating the Cα-Cβ bond into a ring system provides a much more rigid and predictable constraint. The ring size and stereochemistry are the primary determinants of the resulting peptide fold.

-

Cyclopentane Rings (ACPC) : trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a potent inducer of the 12-helix , a novel secondary structure characterized by 12-membered hydrogen-bonded rings.[5][6] This structure is more tightly wound than the 14-helix.

-

Cyclohexane Rings (ACHC) : In contrast, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) promotes the formation of the aforementioned 14-helix , similar to acyclic β³-amino acids but with greater rigidity.[5]

-

Other Ring Systems : Norbornene and cyclopropane units can be used to induce β-sheet and β-turn-like structures, respectively, demonstrating the versatility of this approach.[7]

-

The following diagram illustrates how different building blocks guide the peptide backbone into distinct, stable conformations.

Caption: Relationship between β-amino acid constraint and resulting peptide secondary structure.

Synthesis and Incorporation: From Monomer to Peptidomimetic

The successful application of constrained β-amino acids hinges on robust and scalable chemical protocols for both monomer synthesis and subsequent incorporation into a peptide sequence.

Monomer Synthesis: The Arndt-Eistert Homologation

A classic and reliable method for preparing β-amino acids from their readily available α-amino acid precursors is the Arndt-Eistert homologation.[8][9] This reaction sequence extends the carbon chain by one atom via a Wolff rearrangement of an α-diazoketone intermediate.[9][10] The key advantage is the high retention of stereochemistry at the α-carbon.[9]

The general workflow is depicted below:

Caption: Workflow for the Arndt-Eistert homologation of an α-amino acid to a β-amino acid.

The synthesis of trans-2-aminocyclopentanecarboxylic acid (ACPC) is more complex and often relies on strategies like reductive amination of a ketoester precursor, followed by separation of stereoisomers.[11][12]

Step 1: Reductive Amination

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol.

-

Add (R)-α-phenylethylamine (1.1 eq) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate. The resulting product is a mixture of four diastereomeric amino esters.

Step 2: Diastereomeric Resolution

-

Dissolve the crude amino ester mixture in a minimal amount of hot ethanol.

-

Add a solution of (+)-dibenzoyl-D-tartaric acid (DBTA) (0.5 eq) in hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place at 4°C overnight.

-

The salt of the desired (1S,2S,1'R)-amino ester selectively crystallizes. Filter and wash the crystals with cold ethanol.

Step 3: Saponification and Fmoc Protection

-

Treat the resolved amino ester salt with aqueous HCl to hydrolyze the ester, yielding the amino acid hydrochloride.

-

Dissolve the amino acid in a 10% sodium carbonate solution.

-

Add a solution of Fmoc-OSu (1.1 eq) in acetone portion-wise while maintaining a basic pH.

-

Stir for 4-6 hours at room temperature.

-

Acidify the solution with 1M HCl and extract the product, Fmoc-(S,S)-trans-ACPC, with ethyl acetate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes with 1% acetic acid).

This protocol is a generalized representation. For detailed, scalable procedures, refer to Berlicki et al., J. Org. Chem. 2020.[11][12]

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Constrained β-amino acids, once protected (typically with Fmoc), are readily incorporated into peptide chains using standard automated or manual SPPS protocols.[13][14] The process is cyclical, involving deprotection of the N-terminal amine followed by coupling of the next amino acid.

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin.

-

Resin Swelling : Place the resin in a fritted reaction vessel. Add dimethylformamide (DMF, ~10 mL/g resin) and agitate for 30 minutes. Drain the solvent.[15]

-

Fmoc Deprotection :

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat with a fresh 20% piperidine solution for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times).

-

-

Amino Acid Coupling :

-

In a separate vial, dissolve the incoming Fmoc-protected β-amino acid (3.0 eq) and a coupling agent such as HBTU (2.9 eq) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. (Note: β-amino acids may couple more slowly than α-amino acids, requiring longer reaction times or double coupling).

-

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

-

Confirmation (Optional) : Perform a Kaiser or ninhydrin test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If positive (blue beads), repeat the coupling step (Step 3).[13]

-

Cycle Repetition : Return to Step 2 for the next amino acid in the sequence.

-

Final Cleavage and Deprotection : Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[16]

Structural and Functional Validation

After synthesis and purification (typically by RP-HPLC), the peptidomimetic must be rigorously characterized to confirm its structure and assess its functional properties.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the three-dimensional structure of peptides in solution.[7][17] A series of 2D NMR experiments are required.

-

Sample Preparation : Dissolve the lyophilized peptide (target concentration >0.5 mM) in an appropriate buffer (e.g., PBS) containing 5-10% D₂O for the lock signal. Adjust pH as needed, typically to <7.5 to slow amide proton exchange.[18]

-

Resonance Assignment :

-

Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[19]

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment identifies protons that are close in space (<5 Å), regardless of whether they are in the same residue.

-

Use the characteristic patterns in the TOCSY to identify amino acid types. Use the sequential Hα(i) - HN(i+1) NOE cross-peaks in the NOESY spectrum to "walk" along the backbone and assign each spin system to its correct position in the sequence.[17]

-

-

Secondary Structure Determination :

-

Helical Structures : Look for a series of medium-range NOEs, such as Hα(i) - HN(i+2), Hα(i) - HN(i+3), and Hα(i) - Hβ(i+3). The specific pattern of NOEs helps distinguish between different helix types (e.g., 12- vs. 14-helix).

-

β-Turns/Sheets : Look for strong Hα(i) - HN(i+1) NOEs and, for sheets, long-range NOEs between protons on different strands.[7]

-

Coupling Constants : Measure the ³J(HN,Hα) coupling constant from a high-resolution 1D or 2D spectrum. Small values (~4-6 Hz) are indicative of helical structures, while large values (~8-10 Hz) suggest an extended or β-sheet conformation.[7]

-

-

Structure Calculation : Use the distance restraints derived from NOESY peak volumes and dihedral angle restraints from coupling constants as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.[19]

Functional Validation: Stability and Activity Assays

-

Incubation : Dissolve the test peptide to a known concentration (e.g., 1 mg/mL) in a biologically relevant medium, such as human serum or plasma. Prepare a control sample of a native α-peptide with a similar sequence. Incubate all samples at 37°C.[20][21]

-

Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

-

Quenching : Immediately stop enzymatic activity by mixing the aliquot with a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile containing 1% TFA.[20]

-

Analysis : Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis : Plot the percentage of intact peptide versus time. Calculate the half-life (t₁/₂) for each peptide.[20] A significantly longer half-life for the β-amino acid-containing peptide demonstrates enhanced proteolytic stability.

Applications in Drug Discovery: Case Studies

The true measure of this technology is its success in creating potent and stable inhibitors for challenging therapeutic targets, particularly protein-protein interactions (PPIs).

Case Study: Inhibiting the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. Peptides derived from the p53 transactivation domain can bind to MDM2 but are rapidly degraded.

-

Strategy : Researchers have designed β-peptide foldamers that mimic the α-helical conformation of the p53 peptide. By arranging β³-amino acids with appropriate side chains on one face of a 14-helix, they created a peptidomimetic that presents the key hydrophobic residues (Phe, Trp, Leu) to the MDM2 binding cleft.[4]

-

Results : These β-peptide inhibitors have shown remarkable success, achieving high binding affinities to MDM2 while being completely resistant to proteolysis.[4]

Case Study: Targeting GPCRs

G-protein coupled receptors (GPCRs) are a major class of drug targets. Peptidomimetics containing cyclic β-amino acids have been used to create potent and selective ligands for GPCRs like the somatostatin receptors.[3]

-

Strategy : By replacing key amino acids in a native peptide ligand with constrained β-amino acids, researchers can lock the peptide into a turn conformation that is optimal for receptor binding.

-

Results : This approach has yielded analogues with low nanomolar affinity and improved selectivity for specific receptor subtypes, properties that are crucial for developing targeted therapeutics with fewer side effects.[22]

The table below summarizes representative data showcasing the high affinity achieved by β-amino acid-containing peptidomimetics against important therapeutic targets.

| Target Interaction | Peptidomimetic Type | Key Constraining Residue(s) | Reported Affinity (Kᵢ or IC₅₀) | Reference |

| Bcl-xL / Bak | α/β-peptide 14/15-helix | Five-membered ring β-amino acids | Kᵢ = 1.5 µM | [22] |

| MDM2 / p53 | β-peptide 14-helix | Acyclic β³-amino acids | IC₅₀ = 94.5 µM; K𝘥 = 368-583 nM | [4] |

| CD2 / CD58 | β-turn mimetic | Dibenzofuran scaffold | IC₅₀ = 11 nM | [2] |

| Neuropeptide Y Y₁ Receptor | α/β-peptide | (1R,2R,3R)-β-ACC | Low nanomolar affinity | [22] |

Conclusion and Future Outlook

The incorporation of constrained β-amino acids is a field-proven, rational strategy for transforming labile, flexible peptides into stable, potent peptidomimetics. By providing exquisite control over backbone conformation, these building blocks allow scientists to engineer molecules with predictable secondary structures, leading to enhanced target affinity and dramatically improved resistance to enzymatic degradation. The synthetic and analytical protocols outlined in this guide provide a robust framework for the design, creation, and validation of these next-generation therapeutics. As our understanding of the relationship between constraint and conformation deepens, and as new synthetic methodologies emerge, the application of constrained β-amino acids will continue to expand, unlocking previously "undruggable" targets and pushing the boundaries of peptide-based drug discovery.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

-

Berlicki, Ł., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

-

Berlicki, Ł., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

-

ResearchGate. (2020). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

-

Lee, H. S., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters. [Link]

-

RSC Publishing. (2018). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. [Link]

-

Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

-

Aurelio, L., et al. (2005). Synthesis of New ß-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. [Link]

-

Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]

-

Kritzer, J. A., et al. (2005). beta-Peptides as inhibitors of protein-protein interactions. Bioorganic & Medicinal Chemistry. [Link]

-

Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. PubMed Central. [Link]

-

Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]

-

Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Fülöp, L., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Hoffmann, T., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Cavelier, F., & Martinez, J. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Juaristi, E., & Soloshonok, V. A. (2005). β-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Aranha, M. P., et al. (2018). Peptides and peptidomimetics as immunomodulators. PubMed Central. [Link]

-

ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. [Link]

-

Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. [Link]

-

Magalhães, R. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

-

Susanto, M., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

-

Oh, D., & Shin, S. Y. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PubMed Central. [Link]

-

Vinogradov, A. A., et al. (2019). In-solution enrichment identifies peptide inhibitors of protein–protein interactions. PubMed Central. [Link]

-

Lee, E. F., et al. (2015). Exploration of α/β/γ-peptidomimetics design for BH3 helical domain. The Royal Society of Chemistry. [Link]

-

Dougherty, P. G., et al. (2019). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central. [Link]

-

Wang, X., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. [Link]

-

Lin, X., et al. (2020). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 11. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the comprehensive spectroscopic characterization of this chiral amino acid derivative using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of (1R,2S)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

(1R,2S)-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds that are crucial building blocks in the synthesis of pharmaceuticals and peptidomimetics. The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for various synthetic applications. The specific stereochemistry, (1R,2S), dictates its three-dimensional structure, which is fundamental to its biological activity and interaction with other chiral molecules.

Accurate spectroscopic characterization is paramount to verify the identity, purity, and stereochemical integrity of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. This guide provides a detailed examination of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data:

While a publicly available experimental spectrum for this specific compound is not readily found, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (CH-COOH) | 2.5 - 3.0 | ddd | J ≈ 11, 4, 3 |

| H2 (CH-NH₃⁺) | 3.2 - 3.7 | ddd | J ≈ 11, 11, 4 |

| Cyclohexane CH₂ | 1.2 - 2.2 | m | - |

| NH₃⁺ | 8.0 - 9.0 | br s | - |

| COOH | 11.0 - 13.0 | br s | - |

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical for ¹H NMR. For amino acid hydrochlorides, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1] D₂O is advantageous for its ability to exchange with the labile protons of the amine (NH₃⁺) and carboxylic acid (COOH) groups, causing their signals to disappear. This can simplify the spectrum and aid in the assignment of the remaining signals. DMSO-d₆, on the other hand, will typically show all protons, including those of the ammonium and carboxylic acid groups, which appear as broad singlets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| C1 (CH-COOH) | 45 - 55 |

| C2 (CH-NH₃⁺) | 50 - 60 |

| C3, C6 | 25 - 35 |

| C4, C5 | 20 - 30 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The hydrochloride salt of an amino acid will have characteristic absorption bands for the ammonium (NH₃⁺), carboxylic acid (C=O and O-H), and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Ammonium) | 2800-3200 (often broad and overlapping with O-H) | Broad, Strong |

| C-H (Aliphatic) | 2850-2960 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| N-H Bending (Ammonium) | 1500-1600 | Medium |

| C-O Stretching | 1210-1320 | Medium |

Causality Behind Experimental Choices:

For solid samples like (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[2][3] This involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This method minimizes scattering and produces a high-quality spectrum. Alternatively, a Nujol mull can be prepared, but this introduces interfering C-H bands from the mineral oil.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Decision Tree for IR Sample Preparation

Caption: Decision-making for IR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₇H₁₄ClNO₂

-

Molecular Weight: 179.64 g/mol

-

Expected Ionization: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, where M is the free base (C₇H₁₃NO₂).

-

[M+H]⁺ (free base): m/z = 144.10

-

-

Expected Fragmentation: The protonated molecule is expected to undergo characteristic fragmentation, primarily through the loss of water (H₂O) and formic acid (HCOOH) or carbon monoxide (CO) and water.

-

[M+H - H₂O]⁺: m/z = 126.09

-

[M+H - HCOOH]⁺: m/z = 98.09

-

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is the preferred method for polar and thermally labile molecules like amino acids.[4] It allows for the gentle ionization of the analyte directly from solution, minimizing fragmentation in the ion source and typically producing a prominent protonated molecular ion. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, water, or a mixture of the two, often with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, employing ¹H NMR, ¹³C NMR, IR, and MS, is essential for its unambiguous identification and quality control. While experimental spectra are not always readily available in public databases, a thorough understanding of the principles of each technique, coupled with knowledge of characteristic functional group behavior, allows for the accurate prediction and interpretation of its spectroscopic data. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

-

Department of Chemistry, University of Calgary. Sample preparation for FT-IR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7128325, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]

-

Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

-

Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (1R,2S)-2-Aminocyclohexanecarboxylic Acid as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Aminocyclohexanecarboxylic acid, a conformationally constrained cyclic β-amino acid, has emerged as a pivotal chiral building block in the fields of medicinal chemistry and organic synthesis. Its rigid cyclohexane framework and defined stereochemistry offer a unique scaffold for the design of novel therapeutics, peptidomimetics, and chiral catalysts. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.

The constrained cyclic structure of 2-aminocyclohexanecarboxylic acid isomers makes them valuable in the design of peptidomimetics and foldamers.[1][2] The specific stereochemistry of the (1R,2S) isomer, also known as cis-ACHC, preorganizes the molecule into distinct conformations, influencing the secondary structures of peptides into which it is incorporated.[3] This contrasts with its trans diastereomer, which has been more extensively studied as a building block for foldamers.[3] The unique conformational preferences of cis-ACHC make it a compelling target for exploring novel peptide architectures and functions.

I. Physicochemical Properties and Structural Features

Understanding the fundamental properties of (1R,2S)-2-aminocyclohexanecarboxylic acid is crucial for its application.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [4] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid | [4] |

| Stereochemistry | cis | [6] |

The cyclohexane ring in (1R,2S)-2-aminocyclohexanol, a related structure, primarily adopts chair conformations.[6] This conformational preference is also central to understanding the three-dimensional structure and reactivity of (1R,2S)-2-aminocyclohexanecarboxylic acid. The cis relationship between the amino and carboxylic acid groups dictates a specific spatial arrangement that influences intermolecular interactions and the overall shape of molecules incorporating this building block.

Conformational Analysis

(1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a preorganized β-amino acid that favors two gauche conformations around the Cα–Cβ bond.[3] This inherent conformational preference is a key attribute that can be exploited in the design of folded oligomers (foldamers). While the trans diastereomer of ACHC is well-known to induce helical folds in peptides, the cis isomer has been shown to favor more extended conformations in certain oligomers.[3] This highlights the subtle yet significant impact of stereochemistry on the secondary structure of peptidomimetics.

II. Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (1R,2S)-2-aminocyclohexanecarboxylic acid is a critical step for its use as a chiral building block. Several strategies have been developed, primarily involving chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic cis-2-Aminocyclohexanecarboxylic Acid

A common and established method for obtaining enantiomerically pure compounds is through chiral resolution.[7] This process involves the separation of a racemic mixture into its individual enantiomers.

Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes a classical approach to resolving racemic cis-2-aminocyclohexanecarboxylic acid using a chiral resolving agent. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[7]

1. Protection of the Amino Group:

-

React the racemic cis-2-aminocyclohexanecarboxylic acid with a suitable protecting group, such as benzoyl chloride, to form N-benzoyl-cis-2-aminocyclohexanecarboxylic acid. This step is crucial to prevent unwanted side reactions and to provide a handle for derivatization.

2. Diastereomeric Salt Formation:

-

Dissolve the N-benzoyl derivative in a suitable solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as a chiral amine like (R)-(+)-α-phenylethylamine or a naturally occurring alkaloid like quinine.[8][9] The choice of resolving agent is critical and often requires empirical screening to find one that forms well-defined, easily separable crystalline salts.

-

The two diastereomeric salts, [(R)-acid•(R)-base] and [(S)-acid•(R)-base], will have different physical properties, most importantly, different solubilities.

3. Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first.

-

Isolate the crystals by filtration. The efficiency of the separation depends on the solubility difference between the diastereomers.[7] Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

4. Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with an acid (e.g., HCl) to break the salt and protonate the carboxylic acid.

-

Remove the chiral resolving agent by extraction.

-

Deprotect the amino group to yield the desired enantiomerically pure (1R,2S)-2-aminocyclohexanecarboxylic acid.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[7] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[10][11]

One potential asymmetric route involves the catalytic hydrogenation of an appropriate prochiral precursor. For instance, the hydrogenation of p-aminobenzoic acid can yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, with the ratio depending on the catalyst and reaction conditions.[12][13] While this example yields a different isomer, similar principles of stereoselective reduction can be applied to precursors of the 2-amino isomer.

III. Applications in Drug Discovery and Development

The rigid scaffold of (1R,2S)-2-aminocyclohexanecarboxylic acid makes it an attractive building block for constraining the conformation of peptides and small molecules, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.

Peptidomimetics and Foldamers

Incorporating cyclic β-amino acids like cis-ACHC into peptide sequences can induce specific secondary structures.[3][14] While oligomers of the related trans-ACHC are known to form robust 14-helical structures, studies on cis-ACHC-containing peptides have revealed a propensity for more extended conformations in some contexts.[3][8] This provides medicinal chemists with a tool to fine-tune the three-dimensional structure of peptide-based drugs.

For example, the introduction of polyhydroxylated cyclohexane β-amino acids, synthesized from shikimic acid, into a peptide chain has been shown to be compatible with the formation of stable helical secondary structures.[1][2][15][16] This demonstrates the potential for creating more complex and functionalized foldamers by modifying the cyclohexane ring of ACHC.

Chiral Ligands and Catalysts

The amino and carboxylic acid functionalities of (1R,2S)-2-aminocyclohexanecarboxylic acid can be derivatized to create novel chiral ligands for asymmetric catalysis. The fixed spatial relationship between these two groups, dictated by the cyclohexane ring, can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in catalyzed reactions.[17] The development of such catalysts is a key area of research for the efficient synthesis of other chiral molecules.[18][19]

Scaffolds for Small Molecule Inhibitors

The constrained cyclohexane ring can serve as a rigid core for the development of small molecule inhibitors targeting enzymes or receptors. By appending various functional groups to the amino and carboxyl moieties, or to the ring itself, libraries of compounds can be synthesized and screened for biological activity. The defined stereochemistry of the (1R,2S) isomer reduces the complexity of the resulting library and aids in the interpretation of structure-activity relationships (SAR). The introduction of a carboxylic acid group can also improve the water solubility of a drug candidate.[20]

IV. Conclusion

(1R,2S)-2-Aminocyclohexanecarboxylic acid is a valuable and versatile chiral building block with significant potential in modern drug discovery and organic synthesis. Its unique conformational properties, stemming from the cis relationship of its functional groups on a rigid cyclohexane scaffold, allow for the rational design of novel peptidomimetics, chiral ligands, and small molecule therapeutics. The continued development of efficient and scalable synthetic routes to this and related cyclic β-amino acids will undoubtedly fuel further innovation in these fields.

V. References

-

Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. Available from: [Link]

-

2-Aminocyclohexanecarboxylic acid. PubChem. Available from: [Link]

-

(1S,2R)-2-aminocyclohexane-1-carboxylic acid. PubChem. Available from: [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available from: [Link]

-

(1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. Available from: [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available from: [Link]

-

Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. Available from:

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available from: [Link]

-

The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available from: [Link]

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available from: [Link]

-

(PDF) β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. Available from: [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. Available from: [Link]

-

Chiral resolution. Wikipedia. Available from: [Link]

-

Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. Available from:

-

Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. Available from: [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available from: [Link]

-

Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. PubMed. Available from: [Link]

-

1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. ResearchGate. Available from: [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

-

Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. Available from: [Link]

-

Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health. Available from: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available from: [Link]

-

1-Aminocyclohexanecarboxylic acid. PubChem. Available from: [Link]

-

Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. bif.wisc.edu [bif.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. application.wiley-vch.de [application.wiley-vch.de]

The Strategic Integration of Cyclic β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Quest for Structural Rigidity and Biological Resilience

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles is a perpetual endeavor. We, as medicinal chemists and drug development professionals, are in a constant search for structural motifs that can confer improved potency, selectivity, and pharmacokinetic properties upon our lead compounds. Among the myriad of tools at our disposal, the incorporation of conformationally constrained building blocks has emerged as a particularly fruitful strategy. This guide focuses on a class of such building blocks that holds immense potential: cyclic β-amino acids.

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that bestows upon them a profound influence on molecular architecture and biological stability. When this backbone is further constrained into a cyclic scaffold, we unlock a powerful tool for sculpting peptides and small molecules into conformations that are not only pre-organized for optimal target engagement but are also remarkably resistant to enzymatic degradation. This guide aims to provide a comprehensive overview of the fundamental applications of cyclic β-amino acids, moving beyond a mere survey of the literature to offer practical insights and detailed methodologies for their synthesis, analysis, and strategic deployment in drug design.

The Structural and Conformational Uniqueness of Cyclic β-Amino Acids

The defining feature of a β-amino acid is the separation of the amino and carboxyl groups by two carbon atoms. This expanded backbone introduces an additional torsion angle, θ (theta), which, in conjunction with the φ (phi) and ψ (psi) angles, dictates the conformational landscape of the molecule[1]. When these backbone atoms are incorporated into a cycloalkane ring, the accessible values for these dihedral angles become severely restricted. This conformational rigidity is the cornerstone of their utility in medicinal chemistry.

The size of the cycloalkane ring—most commonly cyclopentane or cyclohexane—plays a crucial role in determining the preferred backbone geometry. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to fold into a 12-helix, while trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) oligomers favor a more robust 14-helix secondary structure[2]. This ability to induce predictable and stable secondary structures is a powerful asset in the design of peptidomimetics.

Below is a diagram illustrating the fundamental structural differences between α-amino acids and cyclic β-amino acids, and the additional torsional degree of freedom in the latter.

Caption: A typical workflow for the design and optimization of peptidomimetics using cyclic β-amino acids.

Case Study: A Cyclic β-Amino Acid-Containing Inhibitor of Matrix Metalloproteinase 7 (MMP7)

To illustrate the real-world application of these principles, we will examine a recent breakthrough in the development of a highly stable and selective inhibitor of Matrix Metalloproteinase 7 (MMP7), an enzyme implicated in cancer metastasis.[3]

A macrocyclic peptide, named D'20, was developed using Mirror-Image Random Nonstandard Peptides Integrated Discovery (MI-RaPID) technology. This innovative approach led to the identification of a potent inhibitor composed of D-amino acids and, crucially, a cyclic β-amino acid.

Key Findings:

-

Potency and Selectivity: D'20 potently inhibited human MMP7 with an IC50 value of 90 nM. Importantly, it exhibited excellent selectivity over other MMPs, a significant challenge in the field of MMP inhibitor development.

-

Biological Activity: The inhibitor was shown to impede the migration of a pancreatic cancer cell line in vitro, demonstrating its potential to interfere with the metastatic process.

-